molecular formula C11H15ClO2 B1351236 5-(4-Chlorophenoxy)pentan-1-ol CAS No. 60222-71-1

5-(4-Chlorophenoxy)pentan-1-ol

Cat. No.: B1351236
CAS No.: 60222-71-1
M. Wt: 214.69 g/mol
InChI Key: RPTVYVVKNVSHMI-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)pentan-1-ol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a chlorophenoxy group attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)pentan-1-ol typically involves the reaction of 4-chlorophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 4-chlorophenol attacks the carbon atom bonded to the bromine in 1-bromopentane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Chlorophenoxy)pentanal or 5-(4-Chlorophenoxy)pentanone.

    Reduction: Formation of 5-(4-Chlorophenoxy)pentane.

    Substitution: Formation of compounds such as 5-(4-Methoxyphenoxy)pentan-1-ol or 5-(4-Cyanophenoxy)pentan-1-ol.

Scientific Research Applications

5-(4-Chlorophenoxy)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)pentan-1-ol depends on its specific application. In biological systems, it may interact with cellular components such as proteins and enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenoxy)pentan-1-ol
  • 5-(4-Methoxyphenoxy)pentan-1-ol
  • 5-(4-Nitrophenoxy)pentan-1-ol

Uniqueness

5-(4-Chlorophenoxy)pentan-1-ol is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

5-(4-chlorophenoxy)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTVYVVKNVSHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383484
Record name 5-(4-chlorophenoxy)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60222-71-1
Record name 5-(4-Chlorophenoxy)-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60222-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-chlorophenoxy)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 5-(4-chlorophenoxy)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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